Clausine E

概要

説明

Clausine E is a naturally occurring carbazole alkaloid isolated from the stem bark of Clausena excavata. Carbazole alkaloids are characterized by a tricyclic aromatic basic skeleton consisting of a central pyrrole ring fused with two benzene rings. This compound has shown promising biological activities, including inhibition of rabbit platelet aggregation and vasocontraction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Clausine E involves several key steps:

Wittig Reaction: This reaction is used to form the carbon-carbon double bond.

Annulation: Eaton’s reagent is employed for the annulation step.

O-Allylation: this compound is reacted with allyl bromide in acetone using potassium carbonate as a base.

Claisen Rearrangement: The O-allylated product undergoes Claisen rearrangement in refluxing o-dichlorobenzene.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

化学反応の分析

Types of Reactions: Clausine E undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxygenated derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Oxygenated derivatives of this compound.

Reduction: Reduced forms of this compound with modified functional groups.

Substitution: Substituted carbazole derivatives.

科学的研究の応用

Chemical Properties and Structure

Clausine E is characterized by the molecular formula and a unique carbazole structure, which contributes to its biological activities. Its synthesis has been achieved through various methods, including the use of palladium-catalyzed reactions and functional group transformations .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound for research in pharmacology and biochemistry.

Inhibition of Fat Mass and Obesity-Associated Protein

This compound has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO). Studies indicate that its binding to FTO is thermodynamically favorable, driven by positive entropy and negative enthalpy changes. The hydroxyl group on this compound plays a crucial role in this interaction, suggesting its potential as a lead compound for developing more effective FTO inhibitors .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity against various human cancer cell lines. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α), which is involved in inflammatory processes and cancer progression . This property positions this compound as a candidate for further investigation in cancer therapeutics.

Synthesis and Derivatives

The synthesis of this compound has been well-documented, with various methods yielding the compound efficiently. Notably, recent advancements have improved synthetic routes, allowing for the production of this compound and its derivatives for biological testing .

Synthesis Overview

| Methodology | Key Steps | Yield |

|---|---|---|

| Palladium-Catalyzed Cyclodehydrogenation | Utilizes methyl 3-(benzyloxy)-4-(phenylamino) benzoate | High |

| Wittig Reaction | Involves transformation of carbazole derivatives | Moderate |

| O-Allylation followed by o-Claisen Rearrangement | Efficiently produces intermediates for further synthesis | High |

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor effects of this compound, researchers treated several human cancer cell lines with varying concentrations of the compound. The findings indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations compared to standard chemotherapeutic agents .

Case Study 2: FTO Inhibition Mechanism

A detailed examination of this compound's interaction with FTO was conducted using isothermal titration calorimetry. The results provided insights into the binding mechanism, highlighting the importance of structural features in enhancing inhibitory activity against FTO demethylase .

作用機序

Clausine E exerts its effects through several mechanisms:

Inhibition of Fat Mass and Obesity-Associated Protein (FTO) Demethylase Activity: this compound binds to FTO, inhibiting its activity.

Cytotoxic Effects: This compound induces apoptosis and cell cycle arrest in cancer cells, making it a potential anticancer agent.

類似化合物との比較

Clausine E is part of a larger group of carbazole alkaloids, which include:

- Clausine K

- Clausine O

- Murrayanine

- Clauemarazole E

Uniqueness: this compound stands out due to its specific inhibition of FTO demethylase activity and its potent cytotoxic effects against cancer cells. Its unique structural features and biological activities make it a valuable compound for further research and development .

生物活性

Clausine E, a carbazole alkaloid derived from the plant Clausena indica, has garnered attention for its diverse biological activities, particularly in the context of obesity and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Inhibition of Fat Mass and Obesity-Associated Protein (FTO)

Recent studies have identified this compound as an effective inhibitor of the fat mass and obesity-associated protein (FTO), which plays a crucial role in energy metabolism and fat accumulation. The binding affinity of this compound to FTO was characterized through isothermal titration calorimetry, revealing that the interaction is driven by positive entropy and negative enthalpy changes. Notably, the presence of a hydroxyl group in this compound is critical for its binding efficacy, suggesting potential pathways for the design of more effective FTO inhibitors .

Biological Activities

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Antioxidant Activity : Research has demonstrated that this compound possesses antioxidant properties, which are essential for mitigating oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS scavenging tests, indicating a significant ability to neutralize free radicals .

- Anti-diabetic Potential : The compound has shown promise in inhibiting α-amylase and pancreatic elastase, enzymes involved in carbohydrate digestion and fat metabolism. In vitro studies reported IC50 values indicating moderate inhibitory effects on these enzymes, suggesting potential applications in managing diabetes .

- Tyrosinase Inhibition : this compound has also been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property may have implications for cosmetic applications aimed at skin whitening and anti-aging .

Data Table: Biological Activities of this compound

| Activity | IC50 Value (µg/mL) | Reference |

|---|---|---|

| FTO Inhibition | Not specified | |

| DPPH Scavenging | 49.2 | |

| ABTS Scavenging | 69.9 | |

| α-Amylase Inhibition | 573.8 | |

| Tyrosinase Inhibition | 179.5 |

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

- Obesity Management : A study focusing on the impact of this compound on obesity-related pathways demonstrated its potential to modulate fat accumulation by inhibiting FTO activity. This research highlights the compound's role in regulating energy balance and suggests further exploration into its use as an anti-obesity agent .

- Diabetes Research : Investigations into the anti-diabetic properties of this compound revealed its capability to inhibit carbohydrate-digesting enzymes. This suggests that this compound could be beneficial in developing dietary supplements aimed at glycemic control in diabetic patients .

- Cosmetic Applications : The tyrosinase inhibition properties of this compound have led to exploratory studies regarding its use in cosmetic formulations for skin lightening. These studies underline the compound's potential beyond traditional medicinal applications .

特性

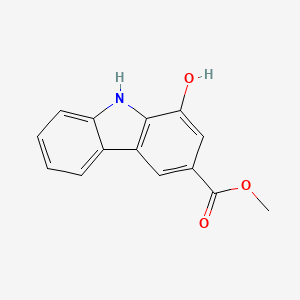

IUPAC Name |

methyl 1-hydroxy-9H-carbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)8-6-10-9-4-2-3-5-11(9)15-13(10)12(16)7-8/h2-7,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPODTIRGFOENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。